L-AP6

描述

The exact mass of the compound Norleucine, 6-phosphono- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

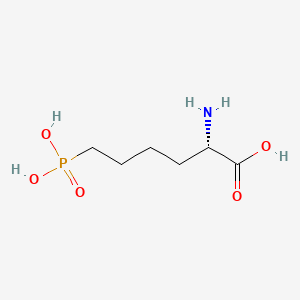

IUPAC Name |

(2S)-2-amino-6-phosphonohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOXWRQXHFVNLV-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCP(=O)(O)O)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCP(=O)(O)O)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347607 |

Source

|

| Record name | 6-Phosphono-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98575-76-9, 126253-57-4 |

Source

|

| Record name | Norleucine, 6-phosphono- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098575769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phosphono-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-2-Amino-6-phosphonohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enigmatic Mechanism of L-AP6: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-Amino-6-phosphonohexanoic acid (L-AP6) is a synthetic amino acid derivative that has garnered interest within the neuroscience community for its specific mode of action within the central nervous system. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its role as a selective agonist at a unique, quisqualate-sensitized site in the hippocampus. This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies from seminal studies, and provides visual representations of the proposed signaling pathways and experimental workflows.

Primary Mechanism of Action: Selective Agonism at a Quisqualate-Sensitized Site

The principal mechanism of action of this compound is its function as a selective and potent agonist at a novel binding site that is unmasked or sensitized by prior exposure to quisqualic acid, a potent agonist of both ionotropic AMPA receptors and group I metabotropic glutamate receptors (mGluRs). This effect has been most thoroughly characterized in the CA1 pyramidal neurons of the hippocampus.

Initial studies in rat hippocampal slices demonstrated that a brief application of quisqualate leads to a long-lasting sensitization of neurons to depolarization by a class of α-amino-ω-phosphonate excitatory amino acid analogues, including L-AP4, L-AP5, and notably, this compound.[1] Among these, this compound has been identified as the most selective agonist for this "quisqualate-sensitized site."[1]

Specificity and Potency

Electrophysiological studies have quantified the potency and selectivity of this compound. The key findings from Schulte et al. (1994) are summarized below, highlighting the compound's specificity for the quisqualate-sensitized site over other major glutamate receptor subtypes.

| Receptor Site | This compound IC₅₀ (µM) | Notes |

| Quisqualate-Sensitized Site (CA1) | 40 | Demonstrates high potency at the target site following quisqualate priming. |

| Kainate/AMPA Receptors | >10,000 | Indicates very low affinity for the primary ionotropic glutamate receptors mediating fast synaptic transmission. |

| NMDA Receptors | >3,000 | Shows minimal interaction with the NMDA receptor complex. |

| Lateral Perforant Path L-AP4 Receptors | >800 | Suggests selectivity against the classical presynaptic group III mGluR target for L-AP4. |

| Data sourced from Schulte MK, et al. Brain Research. 1994.[1] |

The D-isomer of AP6 was found to be 14-fold less potent than the L-isomer at the quisqualate-sensitized site, indicating stereospecificity of this interaction.[1]

The Nature of the "Quisqualate-Sensitized Site" and Downstream Signaling

The precise molecular identity of the quisqualate-sensitized site remains an area of active investigation. However, the phenomenon of sensitization by quisqualate, a potent group I mGluR agonist, strongly implicates a role for these G-protein coupled receptors in the process. Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gαq and, upon activation, stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, can mobilize intracellular calcium and activate protein kinase C (PKC).

It is hypothesized that the initial activation of group I mGluRs by quisqualate initiates a signaling cascade that modifies a secondary site, rendering it sensitive to this compound. The subsequent activation of this sensitized site by this compound is proposed to trigger the release of endogenous excitatory amino acids, such as glutamate, from presynaptic terminals or glial cells. This released glutamate then acts on postsynaptic AMPA and NMDA receptors, leading to neuronal depolarization.

Experimental Protocols

The characterization of this compound's mechanism of action has primarily relied on electrophysiological recordings in acute hippocampal brain slices. The following is a generalized protocol based on the methodologies described in the foundational literature.

Preparation of Acute Hippocampal Slices

-

Animal Model: Male Sprague-Dawley rats (150-250 g) are typically used.

-

Anesthesia and Euthanasia: The animal is anesthetized with a suitable anesthetic (e.g., halothane) and euthanized by decapitation, in accordance with institutional animal care and use committee guidelines.

-

Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose. Transverse hippocampal slices (400-500 µm thick) are prepared using a vibratome.

-

Incubation and Recovery: Slices are transferred to a holding chamber containing oxygenated aCSF at room temperature and allowed to recover for at least 1 hour before recording.

Electrophysiological Recording

-

Recording Chamber: A single slice is transferred to a submersion-type recording chamber and continuously perfused with oxygenated aCSF at a flow rate of 1-2 ml/min at 32-34°C.

-

Electrode Placement: A recording electrode (glass micropipette filled with aCSF, 1-5 MΩ resistance) is placed in the stratum pyramidale of the CA1 region to record extracellular field potentials. A stimulating electrode (e.g., bipolar tungsten) is placed in the Schaffer collateral-commissural pathway to evoke synaptic responses.

-

Data Acquisition: Field excitatory postsynaptic potentials (fEPSPs) are recorded in response to orthodromic stimulation. The stimulus intensity is adjusted to elicit a response that is approximately 50% of the maximal amplitude.

-

Drug Application:

-

Sensitization: Slices are exposed to quisqualic acid (typically 1 µM) for a brief period (e.g., 10 minutes) followed by a washout period.

-

This compound Application: this compound and other compounds are applied via the perfusion medium at known concentrations.

-

-

Measurement: The primary endpoint is the change in the amplitude or slope of the fEPSP, or the direct depolarization of the neuronal membrane, as measured by the extracellular recording electrode.

Conclusion and Future Directions

This compound represents a valuable pharmacological tool for probing a unique, activity-dependent mechanism of neuromodulation in the hippocampus. Its high selectivity for the quisqualate-sensitized site makes it superior to other compounds like L-AP4 for studying this phenomenon. The prevailing hypothesis suggests a two-step mechanism: a priming event initiated by a group I mGluR agonist, followed by this compound-mediated activation of a modified site that triggers glutamate release.

For drug development professionals, the quisqualate-sensitized site represents a potential novel therapeutic target. Modulators of this site could offer a subtle and activity-dependent means of controlling neuronal excitability, which may be beneficial in conditions characterized by glutamatergic dysregulation.

Future research should focus on:

-

Molecular Identification: Elucidating the precise molecular identity of the quisqualate-sensitized site.

-

Signaling Cascade: Detailing the intracellular signaling pathways that link group I mGluR activation to the sensitization of the this compound target.

-

In Vivo Relevance: Investigating the physiological and pathophysiological roles of this mechanism in vivo.

A deeper understanding of the mechanism of action of this compound will undoubtedly provide new insights into the complex and nuanced ways in which glutamatergic signaling is regulated in the brain.

References

L-AP6: A Selective Inhibitor of the Lysosomal Ion Channel TMEM175

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Transmembrane protein 175 (TMEM175) is a lysosomal ion channel that plays a critical role in maintaining lysosomal pH and membrane potential, processes essential for cellular homeostasis and the degradation of macromolecules.[1][2] Dysfunction of TMEM175 has been implicated in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease, making it a promising therapeutic target.[3] L-AP6 has been identified as a selective inhibitor of TMEM175, offering a valuable tool for studying the channel's function and a potential starting point for the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of this compound as a TMEM175 inhibitor, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound acts as a pore blocker of the TMEM175 ion channel.[1] Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds within the central pore of the channel, physically occluding the translocation pathway for both potassium (K+) and protons (H+).[1] This inhibition of ion flux disrupts the normal physiological function of TMEM175 in regulating lysosomal ion gradients.

Quantitative Data: Inhibition of TMEM175 by this compound

The inhibitory potency of this compound on TMEM175 has been quantified through electrophysiological studies. The half-maximal inhibitory concentration (IC50) values for both potassium and proton currents are summarized in the table below.

| Ion Flux | This compound IC50 (µM) | Experimental Condition |

| Potassium (K+) | ~141 | Neutral pH[1] |

| Proton (H+) | ~170 | Acidic pH (4.5)[1] |

Signaling and Experimental Workflows

To understand the context of this compound's action, it is crucial to visualize the signaling pathway of TMEM175 and the experimental workflow for its characterization.

References

L-2-Amino-6-phosphonohexanoic Acid (L-AP6): A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of L-2-amino-6-phosphonohexanoic acid (L-AP6), a selective agonist for a quisqualate-sensitized site in the central nervous system. It details the discovery of this compound, its chemical synthesis with a focus on enantioselective methods, and its pharmacological profile. This guide includes detailed experimental protocols for its synthesis and biological evaluation, alongside a quantitative summary of its activity at various glutamate receptor subtypes. Furthermore, it elucidates the proposed signaling pathway associated with the quisqualate-sensitized receptor, visualized through a detailed diagram. This whitepaper serves as an in-depth resource for researchers investigating novel mechanisms of glutamatergic neurotransmission and developing targeted therapeutics.

Discovery and Pharmacological Profile

L-2-amino-6-phosphonohexanoic acid (this compound) was identified as a potent and selective agonist at a novel quisqualate-sensitized site in hippocampal CA1 pyramidal neurons.[1] Initial studies on racemic Dthis compound revealed its relative selectivity for this site compared to other excitatory amino acid (EAA) receptors. The subsequent resolution of the D- and L-enantiomers demonstrated that the L-isomer, this compound, possesses significantly higher potency.[1]

The action of this compound is dependent on the pre-exposure of neuronal tissue to quisqualic acid, a phenomenon termed the "quis effect".[2][3] This sensitization is a key characteristic of the receptor system targeted by this compound.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been evaluated at various glutamate receptor subtypes, highlighting its selectivity for the quisqualate-sensitized site. The following table summarizes the key quantitative data.

| Receptor Target | Ligand | Potency (IC50) | Reference |

| Quisqualate-Sensitized Site | This compound | 40 µM | [1] |

| Kainate/AMPA Receptors | This compound | > 10 mM | [1] |

| NMDA Receptors | This compound | > 3 mM | [1] |

| L-AP4 Receptors | This compound | > 0.8 mM | [1] |

Synthesis of L-2-Amino-6-phosphonohexanoic Acid (this compound)

Experimental Protocol: Resolution of DL-2-Amino-6-phosphonohexanoic Acid

The resolution of the racemic mixture is crucial to obtaining the biologically active L-enantiomer. A published method for this resolution is fractional crystallization using a chiral resolving agent.[1]

Materials:

-

DL-2-amino-6-phosphonohexanoic acid (Dthis compound)

-

L-lysine

-

Ethanol

-

Water

Procedure:

-

Dissolve Dthis compound in a minimal amount of hot aqueous ethanol.

-

Add an equimolar amount of L-lysine to the solution.

-

Allow the solution to cool slowly to room temperature to facilitate the crystallization of the this compound-L-lysine salt.

-

Collect the crystals by filtration and wash with cold ethanol.

-

Recrystallize the salt from aqueous ethanol to improve chiral purity.

-

To recover this compound, dissolve the salt in water and pass it through an ion-exchange column to remove the L-lysine.

-

Evaporate the solvent to obtain the purified this compound.

Biological Evaluation

The pharmacological activity of this compound is typically assessed using electrophysiological techniques on brain slice preparations.

Experimental Protocol: Electrophysiological Recording in Hippocampal Slices

This protocol outlines the general procedure for preparing acute hippocampal slices and performing electrophysiological recordings to assess the effects of this compound.

Materials:

-

Rodent (e.g., rat or mouse)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 119 NaCl, 2.5 KCl, 1.3 MgSO4, 2.5 CaCl2, 26.2 NaHCO3, 1 NaH2PO4, and 11 glucose, saturated with 95% O2/5% CO2.

-

Sucrose-based cutting solution (in mM): 87 NaCl, 2.5 KCl, 7 MgCl2, 0.5 CaCl2, 26.2 NaHCO3, 1.25 NaH2PO4, 25 glucose, and 75 sucrose, saturated with 95% O2/5% CO2.

-

Vibratome

-

Recording chamber

-

Glass microelectrodes

-

Amplifier and data acquisition system

-

L-Quisqualic acid

-

This compound

Procedure:

-

Anesthetize and decapitate the animal.

-

Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.

-

Prepare 300-400 µm thick hippocampal slices using a vibratome.

-

Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.

-

Obtain stable whole-cell patch-clamp or extracellular field potential recordings from CA1 pyramidal neurons.

-

To induce sensitization, briefly perfuse the slice with a low concentration of L-quisqualic acid (e.g., 1 µM) for a short duration.

-

After washout of quisqualate, apply this compound at various concentrations to the perfusion bath.

-

Record the changes in membrane potential or synaptic responses to determine the dose-response relationship and calculate the IC50 value.

Signaling Pathway

The precise molecular identity and downstream signaling cascade of the quisqualate-sensitized receptor activated by this compound are still under investigation. However, based on the available data, a putative signaling pathway can be proposed. Quisqualate priming is thought to modify a glutamate receptor, possibly a metabotropic glutamate receptor (mGluR) or a yet-unidentified receptor, rendering it sensitive to this compound. Upon binding of this compound, this sensitized receptor is hypothesized to activate a G-protein-coupled signaling cascade, leading to neuronal depolarization.

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway for this compound at the quisqualate-sensitized receptor.

Experimental Workflow for this compound Synthesis and Evaluation

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

References

L-AP6 Binding and Inhibition of the Lysosomal Ion Channel TMEM175: A Structural and Mechanistic Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structural basis and mechanism of action of L-AP6, a selective inhibitor of the lysosomal ion channel TMEM175. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lysosomal function, neurodegenerative diseases, and ion channel pharmacology.

Executive Summary

Transmembrane protein 175 (TMEM175) is a critical lysosomal ion channel implicated in the pathogenesis of Parkinson's disease.[1][2][3][4] The discovery of selective inhibitors is paramount for dissecting its physiological roles and for therapeutic development. This compound has emerged as a key pharmacological tool, acting as a pore blocker of TMEM175.[1][2] High-resolution cryo-electron microscopy (cryo-EM) has elucidated the precise binding site and inhibitory mechanism of this compound, revealing a distinct interaction within the ion permeation pathway.[1][2] This guide synthesizes the available structural and functional data, providing a detailed understanding of the this compound-TMEM175 interaction.

TMEM175: Structure and Function

TMEM175 is an evolutionarily unique ion channel responsible for potassium and proton flux across the lysosomal membrane.[1][4] Unlike canonical potassium channels, it lacks a typical selectivity filter. Human TMEM175 functions as a homodimer, with each subunit containing 12 transmembrane helices.[5][6] The central pore, formed by transmembrane helices TM1 and TM7, is responsible for ion conduction.[6][7] The channel's activity is crucial for maintaining lysosomal membrane potential and pH homeostasis, processes that are often dysregulated in neurodegenerative disorders.[4][8]

This compound: A Selective Pore Blocker

This compound is a novel, selective inhibitor of TMEM175.[1][2] It effectively blocks both potassium and proton currents mediated by the channel.[1] Structural studies have revealed that this compound acts as a direct pore blocker, physically occluding the ion permeation pathway.[1][2] This mechanism of action provides a powerful tool for the acute inhibition of TMEM175 function, facilitating the study of its downstream cellular effects.[1]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified through electrophysiological recordings. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness in blocking both proton and potassium flux through TMEM175.

| Inhibitor | Inhibited Ion Flux | IC50 (µM) | Reference |

| This compound | Proton (at pH 4.5) | ~170 | [1] |

| This compound | Potassium (at neutral pH) | ~141 | [1] |

The this compound Binding Site on TMEM175

Cryo-electron microscopy of human TMEM175 in complex with this compound has provided a detailed view of the binding site at a resolution of 3.5 Å.[1] this compound binds within the central pore of the channel, at a site distinct from other known inhibitors like 4-aminopyridine (4-AP).[1]

The binding pocket for this compound is located within the ion-conducting pathway. The inhibitor, with its three aromatic rings, is larger than other aminopyridine-based inhibitors and adopts a curved conformation within the pore.[1] This unique size and shape contribute to its specific interaction with TMEM175.[1] The binding of this compound physically obstructs the passage of ions, effectively blocking channel function.[1]

Experimental Protocols

The structural and functional characterization of the this compound-TMEM175 interaction relied on cutting-edge experimental techniques.

Cryo-Electron Microscopy (Cryo-EM)

-

Protein Expression and Purification: Human TMEM175 was expressed in HEK293T cells and purified using affinity chromatography.

-

Complex Formation: The purified TMEM175 was incubated with a saturating concentration of this compound (e.g., 1 mM) to ensure complex formation.[1]

-

Grid Preparation and Data Collection: The TMEM175-L-AP6 complex was applied to cryo-EM grids, vitrified in liquid ethane, and imaged using a high-resolution transmission electron microscope.

-

Image Processing and 3D Reconstruction: A large dataset of particle images was collected and processed to generate a high-resolution three-dimensional map of the complex.

-

Model Building and Refinement: An atomic model of the TMEM175-L-AP6 complex was built into the cryo-EM density map and refined to yield the final structure.

Electrophysiology

-

Cell Culture and Transfection: HEK293T cells were cultured and transfected with a plasmid encoding human TMEM175.[9][10]

-

Whole-Cell Patch-Clamp Recordings: Whole-cell currents were recorded from TMEM175-expressing cells using a patch-clamp amplifier.[9][10][11]

-

Solution Exchange: Solutions with and without this compound at various concentrations were perfused onto the cells to measure the dose-dependent inhibition of ion currents.

-

Data Analysis: The recorded currents were analyzed to determine the IC50 values for this compound inhibition of both potassium and proton flux. For proton flux, recordings were performed in the absence of potassium ions at an acidic pH (e.g., pH 4.5).[1]

Implications for Drug Discovery

The detailed structural and mechanistic understanding of how this compound inhibits TMEM175 provides a solid foundation for structure-based drug design.[10] The identified binding pocket can be targeted for the development of novel, more potent, and selective TMEM175 modulators.[3] Such compounds would be invaluable for further investigating the role of TMEM175 in health and disease, and hold therapeutic potential for conditions like Parkinson's disease.[1][2][4] The acute inhibition of TMEM175 by compounds like this compound has been shown to increase lysosomal catabolic activity, suggesting a potential therapeutic strategy.[1][2]

Conclusion

The elucidation of the this compound binding site on TMEM175 represents a significant advancement in the study of this important lysosomal ion channel. This knowledge, combined with the detailed experimental protocols, provides a clear roadmap for future research and development efforts aimed at modulating TMEM175 activity for therapeutic benefit. The continued exploration of the TMEM175-inhibitor landscape will undoubtedly yield new insights into lysosomal biology and the treatment of associated diseases.

References

- 1. Discovery of selective inhibitors for the lysosomal Parkinson’s disease channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Selective Inhibitors for the Lysosomal Parkinson's Disease Channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are TMEM175 modulators and how do they work? [synapse.patsnap.com]

- 4. Advances in Drug Discovery Targeting Lysosomal Membrane Proteins | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Gating and selectivity mechanisms for the lysosomal K+ channel TMEM175 | eLife [elifesciences.org]

- 7. researchgate.net [researchgate.net]

- 8. Transmembrane Protein 175, a Lysosomal Ion Channel Related to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Lysosomal Potassium Channel TMEM175 Adopts a Novel Tetrameric Architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lysosomal K+ channel TMEM175 promotes apoptosis and aggravates symptoms of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of AP-6 on Lysosomal Function and Macromolecule Catabolism: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the novel TMEM175 inhibitor, AP-6, and its significant effects on lysosomal function and the catabolism of macromolecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the underlying mechanisms, experimental validation, and potential therapeutic implications of AP-6.

Executive Summary

Recent groundbreaking research has identified AP-6 as a selective inhibitor of the lysosomal potassium and proton channel, Transmembrane Protein 175 (TMEM175), a protein implicated in the pathology of Parkinson's disease.[1] AP-6, with the chemical name 2,2'-(1,3-phenylene)bis(pyridin-4-amine), acts as a pore blocker of the TMEM175 channel. This inhibition has been demonstrated to enhance lysosomal degradative capacity, specifically by accelerating processes such as macropinocytosis and increasing the activity of key lysosomal enzymes like Cathepsin B.[2] This guide will detail the mechanism of action of AP-6, present the quantitative data from key experiments, provide detailed experimental protocols for replication, and visualize the associated biological pathways and workflows.

Mechanism of Action of AP-6

AP-6 exerts its effects by directly interacting with and obstructing the ion permeation pathway of the TMEM175 channel located in the lysosomal membrane.[1] Cryo-electron microscopy studies have revealed that AP-6 binds within the pore of the TMEM175 channel, physically blocking the flux of both potassium (K+) and hydrogen (H+) ions.[1] The normal function of TMEM175 is to regulate lysosomal pH and membrane potential, which are critical for the optimal functioning of lysosomal hydrolases. By inhibiting TMEM175, AP-6 induces a cellular response that stimulates lysosomal catabolic activity. This leads to an increased breakdown and recycling of macromolecules, a process that is often impaired in neurodegenerative diseases.

Signaling Pathway of AP-6 Action

The following diagram illustrates the proposed signaling pathway, from AP-6's interaction with TMEM175 to the downstream effects on lysosomal catabolism.

Caption: AP-6 inhibits the TMEM175 channel, enhancing lysosomal hydrolase activity and macromolecule catabolism.

Quantitative Data

The inhibitory effects of AP-6 on TMEM175 function and the subsequent enhancement of lysosomal catabolism have been quantified through a series of rigorous experiments. The following tables summarize the key findings.

Table: Inhibitory Potency of AP-6 on TMEM175 Ion Flux

| Ion Flux Measured | IC50 of AP-6 (μM) |

| Potassium (K+) | ~141 |

| Proton (H+) | ~170 |

Data sourced from Oh et al., 2024.

Table: Effect of AP-6 on Macromolecule Catabolism

| Assay | Parameter Measured | Treatment | Result |

| Macropinocytosis | Degradation of TMR-dextran | AP-6 | Increased degradation |

| Lysosomal Enzyme Activity | Cathepsin B (CTSB) Activity | AP-6 | Increased activity |

Note: The precise fold-change and dose-dependency are detailed in the primary research article and are recommended for in-depth analysis.

Experimental Protocols

Detailed methodologies are provided below for the key experiments cited in this guide. These protocols are based on established techniques and those described in the primary literature.

Whole-Cell Patch-Clamp Electrophysiology for TMEM175 Activity

This protocol is for measuring ion flux through TMEM175 channels expressed on the plasma membrane of a host cell line.

Materials:

-

HEK293T cells transiently overexpressing TMEM175.

-

Patch-clamp rig with amplifier and data acquisition system.

-

Borosilicate glass pipettes.

-

Intracellular (pipette) solution (e.g., containing 150 mM K+).

-

Extracellular (bath) solution (e.g., containing 150 mM Na+ for selectivity measurements).

-

AP-6 stock solution in a suitable solvent (e.g., DMSO).

Procedure:

-

Culture HEK293T cells expressing TMEM175 on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Pull patch pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a TMEM175-expressing cell.

-

Apply a series of voltage steps (e.g., from -100 mV to +100 mV) to elicit TMEM175 currents.

-

To determine the IC50, perfuse the cells with increasing concentrations of AP-6 in the extracellular solution and record the corresponding current inhibition.

-

Analyze the data to determine the dose-response relationship and calculate the IC50 value.

Macropinocytosis Assay using TMR-Dextran

This assay measures the uptake and subsequent degradation of a fluorescent macromolecule.

Materials:

-

Mouse Embryonic Fibroblasts (MEFs) or other suitable cell line.

-

Tetramethylrhodamine (TMR)-conjugated dextran (70 kDa).

-

AP-6.

-

Fluorescence microscope or plate reader.

Procedure:

-

Plate MEFs in a suitable culture vessel (e.g., 96-well plate or coverslips).

-

Treat the cells with the desired concentrations of AP-6 or vehicle control for a specified pre-incubation period.

-

Add TMR-dextran to the culture medium at a final concentration of 0.5-1 mg/mL.

-

Incubate the cells for a defined period (e.g., 2-4 hours) to allow for dextran uptake via macropinocytosis.

-

Wash the cells thoroughly with cold PBS to remove extracellular TMR-dextran.

-

To measure degradation, chase the cells in fresh, dextran-free medium for various time points.

-

Quantify the intracellular fluorescence using a fluorescence microscope with image analysis software or a fluorescence plate reader. A decrease in fluorescence over the chase period indicates degradation.

Cathepsin B Activity Assay using Magic Red™

This assay utilizes a cell-permeable substrate that becomes fluorescent upon cleavage by active Cathepsin B.

Materials:

-

MEFs or other suitable cell line.

-

Magic Red™ Cathepsin B Substrate (e.g., MR-(RR)2).

-

AP-6.

-

Fluorescence microscope or plate reader.

-

Live-cell imaging medium.

Procedure:

-

Plate cells in a suitable imaging dish or plate.

-

Treat the cells with various concentrations of AP-6 or vehicle control for the desired duration.

-

Prepare the Magic Red™ working solution according to the manufacturer's instructions.

-

Add the Magic Red™ solution to the cells and incubate for the recommended time (e.g., 30-60 minutes) at 37°C.

-

Capture fluorescent images using a fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~590/630 nm).

-

Quantify the fluorescence intensity per cell or per well to determine the level of Cathepsin B activity.

Experimental and Analytical Workflow

The following diagram outlines the logical flow of experiments and analysis used to characterize the effects of AP-6.

Caption: Workflow for the discovery and functional characterization of the TMEM175 inhibitor AP-6.

Conclusion and Future Directions

The identification and characterization of AP-6 as a selective inhibitor of TMEM175 represents a significant advancement in the study of lysosomal biology and its role in neurodegenerative diseases. The ability of AP-6 to enhance lysosomal macromolecule catabolism opens new avenues for therapeutic intervention in conditions characterized by lysosomal dysfunction and the accumulation of toxic protein aggregates. Further research is warranted to explore the full therapeutic potential of AP-6 and similar compounds, including in vivo efficacy studies and the elucidation of the precise molecular players downstream of TMEM175 inhibition that mediate the observed increase in lysosomal catabolic activity. This technical guide provides a foundational resource for researchers aiming to build upon these important findings.

References

The Role of AP-6 in Parkinson's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AP-6, a novel small molecule inhibitor of the transmembrane protein 175 (TMEM175), and its emerging role in the context of Parkinson's disease (PD) research. This document consolidates current knowledge on the mechanism of action of AP-6, its molecular target TMEM175, and the therapeutic rationale for its investigation in PD. It includes available quantitative data, representative experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Emergence of AP-6 as a Tool for Parkinson's Disease Research

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] A growing body of evidence implicates lysosomal dysfunction as a central mechanism in the pathogenesis of PD.[2][3] Genetic studies have identified variants in the gene encoding for the lysosomal ion channel TMEM175 as a significant risk factor for developing Parkinson's disease.[4][5]

AP-6 has been identified as a selective inhibitor of TMEM175.[6][7] Its ability to modulate the activity of this ion channel provides a valuable chemical tool to probe the function of TMEM175 in cellular models of PD and to explore the therapeutic potential of targeting this channel.

Initial research on a similarly named compound, L-AP6 (L-2-amino-6-phosphonohexanoic acid), a metabotropic glutamate receptor agonist, has also shown neuroprotective effects in preclinical models of neurological disorders.[8] However, the focus of this guide is on the more recently characterized AP-6, the TMEM175 inhibitor, due to its direct and specific link to a genetically validated PD target.

The Molecular Target: TMEM175

TMEM175 is a lysosomal ion channel permeable to both potassium (K⁺) and protons (H⁺).[5][9] It plays a critical role in maintaining lysosomal homeostasis by regulating the lysosomal membrane potential and pH.[2] Dysfunctional TMEM175 has been shown to cause:

-

Impaired lysosomal pH stability: This leads to a decrease in the catalytic activity of lysosomal enzymes.[10]

-

Reduced autophagosome clearance: The accumulation of cellular waste, including aggregated α-synuclein, is a hallmark of PD.[10]

-

Mitochondrial dysfunction: Defective lysosomes can lead to impaired mitochondrial respiration.[10]

-

Increased α-synuclein aggregation: TMEM175 deficiency has been linked to an increase in the pathological aggregation of α-synuclein.[10]

-

Promotion of apoptosis: TMEM175 is involved in apoptotic pathways, and its knockout has demonstrated neuroprotective effects in a mouse model of PD.[11][12]

The inhibition of TMEM175 by AP-6 offers a strategy to modulate these pathological processes. Research suggests that acute inhibition of TMEM175 can enhance the degradation of macromolecules within the lysosome, potentially as a compensatory mechanism.[6][7][13]

AP-6: Mechanism of Action and Quantitative Data

AP-6 is a selective inhibitor that acts as a pore blocker of the TMEM175 ion channel.[6][7] Cryo-electron microscopy studies have revealed that AP-6 binds to a distinct site within the ion permeation pathway, physically occluding the channel.[6]

Data Presentation

The following table summarizes the available quantitative data for AP-6 and the related TMEM175 inhibitor, 4-aminopyridine (4-AP).

| Compound | Target | Assay Type | Measured Effect | IC50 Value | Reference |

| AP-6 | Human TMEM175 | Proton Flux Assay (pH 4.5) | Inhibition of H⁺ conduction | ~170 µM | [6] |

| AP-6 | Human TMEM175 | Potassium Flux Assay (neutral pH) | Inhibition of K⁺ conduction | ~141 µM | [6] |

| 4-AP | Human TMEM175 | Whole-cell Patch Clamp | Inhibition of Cs⁺ flux | 21 ± 3.5 µM | [12] |

| 4-AP | Human TMEM175 | Whole-cell Patch Clamp | Inhibition of H⁺ flux | 55 ± 13 µM | [12] |

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments involving the study of AP-6 and TMEM175. These protocols are generalized from published research and may require optimization for specific experimental conditions.

4.1.1. Automated Whole-Cell Patch-Clamp Electrophysiology for TMEM175 Inhibition

This protocol is designed to measure the effect of AP-6 on TMEM175 ion channel activity in a high-throughput format.

-

Cell Line: HEK293T cells stably overexpressing human TMEM175.

-

Platform: Sophion Qube 384-well automated patch-clamp platform.[8]

-

Solutions:

-

Internal Solution (for Cs⁺ currents): Contains Cs⁺-based solution to isolate TMEM175 from other K⁺ channels.

-

External Solution: Standard physiological saline.

-

Test Compound: AP-6 dissolved in an appropriate vehicle (e.g., DMSO) and diluted in external solution to final concentrations.

-

-

Procedure:

-

Culture TMEM175-expressing HEK293T cells to optimal confluency and harvest for the experiment.

-

Load the cell suspension and solutions into the Qube 384 platform.

-

Establish whole-cell patch-clamp configuration.

-

Apply a voltage-ramp protocol (e.g., -100 mV to +100 mV over 1 second from a holding potential of -80 mV).[8]

-

Record baseline TMEM175 currents.

-

Apply vehicle control (e.g., 0.5% DMSO) followed by increasing concentrations of AP-6.

-

Record currents at each concentration of AP-6.

-

Apply a known TMEM175 activator (e.g., DCPIB) to measure maximal activation, followed by a saturating concentration of a known inhibitor (e.g., 4-AP) to determine full block.[8]

-

Analyze the data to determine the concentration-response curve and IC50 value for AP-6.

-

4.1.2. α-Synuclein Aggregation Assay

This assay can be used to determine the effect of AP-6 on the aggregation of α-synuclein in a cellular model.

-

Model System: Yeast cells or a neuronal cell line (e.g., SH-SY5Y) engineered to express α-synuclein.[14]

-

Methodology: Proximity Ligation Assay (PLA) or digital Seed Amplification Assays (SAAs).[15][16]

-

Procedure (generalized for PLA):

-

Culture cells expressing α-synuclein in a multi-well plate format.

-

Treat cells with various concentrations of AP-6 for a predetermined time period.

-

Fix and permeabilize the cells.

-

Incubate with primary antibodies that recognize α-synuclein.

-

Incubate with PLA probes (secondary antibodies conjugated to oligonucleotides).

-

Perform ligation and amplification steps according to the PLA kit manufacturer's instructions.

-

Visualize the amplified signal using fluorescence microscopy. The PLA signal (dots) represents aggregated α-synuclein.

-

Quantify the number and intensity of PLA signals per cell to determine the effect of AP-6 on α-synuclein aggregation.[16]

-

4.2.1. 6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease

This is a widely used neurotoxin-based model to study the loss of dopaminergic neurons.[17][18][19][20]

-

Animals: C57BL/6 mice.

-

Procedure:

-

Pre-treatment: Administer desipramine (to protect noradrenergic neurons) and pargyline (a monoamine oxidase inhibitor) prior to 6-OHDA injection.[20]

-

Stereotaxic Surgery: Anesthetize the mice and place them in a stereotaxic frame. Inject 6-OHDA unilaterally into the medial forebrain bundle or the striatum.[17][20]

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and supportive care to ensure recovery.[18]

-

AP-6 Administration:

-

The specific administration protocol for AP-6 in this model has not been published. A representative approach would involve dissolving AP-6 in a suitable vehicle (e.g., saline with a small percentage of DMSO) and administering it via intraperitoneal (IP) injection or oral gavage.

-

Dosing would need to be determined empirically, starting with a dose range informed by its in vitro potency and desired target engagement.

-

-

Behavioral Assessment: After a period of recovery and treatment with AP-6, assess motor function using tests such as the cylinder test (for forelimb asymmetry), rotarod test (for motor coordination), or apomorphine-induced rotation test.

-

Histological Analysis: At the end of the study, perfuse the animals and collect the brains. Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the role of AP-6 and TMEM175 in Parkinson's disease research.

References

- 1. Evaluation of Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysosomal Ion Channels: What Are They Good For and Are They Druggable Targets? | Annual Reviews [annualreviews.org]

- 3. The role of lysosomal ion channels in lysosome dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of selective inhibitors for the lysosomal Parkinson’s disease channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Selective Inhibitors for the Lysosomal Parkinson's Disease Channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sophion.com [sophion.com]

- 9. Pathological Functions of Lysosomal Ion Channels in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative Characterization of α-Synuclein Aggregation in Living Cells through Automated Microfluidics Feedback Control - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. mdpi.com [mdpi.com]

- 17. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 20. 6-OHDA mouse model of Parkinson's disease [protocols.io]

L-AP6: A Technical Guide to its Pore-Blocking Mechanism on the TMEM175 Ion Channel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane protein 175 (TMEM175) is a lysosomal ion channel that plays a crucial role in maintaining lysosomal pH and cellular homeostasis. Its dysregulation has been implicated in the pathogenesis of neurodegenerative disorders, particularly Parkinson's disease. As a result, TMEM175 has emerged as a significant therapeutic target. Among the modulators of TMEM175, the small molecule inhibitor AP-6 has garnered considerable attention for its selective pore-blocking activity. This technical guide provides an in-depth analysis of the mechanism by which AP-6 obstructs the TMEM175 pore, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows. It is important to note that the compound of interest is AP-6 , and not L-AP6, which is a different chemical entity.

The Pore-Blocking Mechanism of AP-6

AP-6 acts as a direct pore blocker of the TMEM175 ion channel. Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for this inhibition. AP-6, a molecule with three aromatic rings, binds within the ion permeation pathway of TMEM175, physically occluding the channel and preventing the passage of both potassium (K+) and protons (H+).[1][2][3]

Binding Site of AP-6

Structural analyses of human TMEM175 in complex with AP-6 (PDB: 8VIC, EMDB: EMDB-43257) have identified the binding site in the luminal half of the pore.[1][3] This is a distinct binding location compared to other TMEM175 inhibitors like 2-phenylpyridin-4-ylamine (2-PPA), which binds closer to the cytosolic side. The unique, curved shape of AP-6 influences its interaction within the narrow pore of the channel.[1] The presence of AP-6 in the luminal entrance effectively creates a steric hindrance, blocking the ion conduction pathway.[1]

Inhibition of Ion Flux

AP-6 inhibits both the potassium and proton conductance of TMEM175. This inhibition has been demonstrated to be pH-independent, with similar efficacy in blocking both types of ion flux.[1] By obstructing the pore, AP-6 disrupts the normal physiological functions of TMEM175, which include regulating lysosomal membrane potential and pH stability.[4][5]

Quantitative Data

The inhibitory effect of AP-6 on TMEM175 has been quantified through various experimental assays. The following table summarizes the key quantitative data available.

| Parameter | Value | Ion Flux | pH Condition | Experimental System | Reference |

| IC50 | ~170 µM | Proton (H+) | 4.5 | Whole-cell patch clamp in HEK293T cells | [1] |

| IC50 | ~141 µM | Potassium (K+) | Neutral | Whole-cell patch clamp in HEK293T cells | [1] |

Signaling Pathways and Functional Consequences

The pore-blocking action of AP-6 on TMEM175 has significant downstream consequences on cellular signaling pathways and functions, particularly those related to lysosomal health and apoptosis.

Impact on Lysosomal Function

TMEM175 is essential for maintaining the acidic pH of lysosomes, which is critical for the activity of lysosomal hydrolases.[6][7][8] By blocking the ion flux through TMEM175, AP-6 can modulate lysosomal pH and, consequently, lysosomal catabolic activity. Acute inhibition of TMEM175 by AP-6 has been shown to increase lysosomal macromolecule catabolism, accelerating processes like macropinocytosis.[1][2][9]

Role in Apoptosis and Parkinson's Disease

TMEM175 is implicated in apoptotic signaling pathways.[4][10][11][12][13] The channel's activity can be regulated by the anti-apoptotic protein Bcl-2.[4][11][13] Increased TMEM175 function can lead to mitochondrial dysfunction and the production of reactive oxygen species (ROS), which can, in turn, form a positive feedback loop to augment apoptosis.[10][11][13] Given that lysosomal dysfunction and neuronal apoptosis are hallmarks of Parkinson's disease, the modulation of TMEM175 by inhibitors like AP-6 is a promising area of research for developing novel therapeutics.[5][6][7][10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of AP-6 with TMEM175.

Whole-Cell Patch Clamp Electrophysiology

This protocol is for recording TMEM175-mediated currents in HEK293T cells and assessing the inhibitory effect of AP-6.

Materials:

-

HEK293T cells transiently or stably expressing human TMEM175

-

Patch clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)

-

AP-6 stock solution (in DMSO) and final dilutions in external solution

Procedure:

-

Cell Preparation: Plate TMEM175-expressing HEK293T cells on glass coverslips 24-48 hours before recording.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

-

Establish a gigaohm seal between the patch pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 500 ms) to elicit TMEM175 currents.

-

-

AP-6 Application:

-

Record baseline currents in the external solution.

-

Perfuse the cell with the external solution containing the desired concentration of AP-6.

-

Record currents in the presence of AP-6 until a steady-state block is achieved.

-

Perform a washout by perfusing with the external solution to observe the reversibility of the block.

-

-

Data Analysis:

-

Measure the current amplitude at a specific voltage (e.g., +100 mV) before and after AP-6 application.

-

Calculate the percentage of inhibition for each AP-6 concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

Cryo-Electron Microscopy (Cryo-EM) Structure Determination

This protocol outlines the general steps for determining the structure of TMEM175 in complex with AP-6.

Materials:

-

Purified human TMEM175 protein

-

AP-6

-

Cryo-EM grid preparation supplies (grids, glow discharger, vitrification robot)

-

Transmission electron microscope (e.g., Titan Krios) with a direct electron detector

-

Image processing software (e.g., RELION, CryoSPARC)

Procedure:

-

Complex Formation: Incubate purified TMEM175 with a molar excess of AP-6 (e.g., 2 mM) on ice for a specified time to ensure binding.

-

Grid Preparation:

-

Glow-discharge cryo-EM grids to make them hydrophilic.

-

Apply 3-4 µL of the TMEM175-AP-6 complex solution to the grid.

-

Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane using a vitrification robot.

-

-

Data Collection:

-

Screen the frozen grids for ice quality and particle distribution.

-

Collect a large dataset of movie micrographs using an automated data collection software on a high-end cryo-electron microscope.

-

-

Image Processing:

-

Perform motion correction and contrast transfer function (CTF) estimation for the collected movies.

-

Pick individual particles from the micrographs.

-

Perform 2D classification to remove junk particles and select good classes showing clear secondary structural features.

-

Generate an initial 3D model (ab initio reconstruction).

-

Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the TMEM175-AP-6 complex.

-

-

Model Building and Refinement:

-

Dock a model of TMEM175 into the cryo-EM density map.

-

Manually build the structure of AP-6 into the non-protein density observed in the pore.

-

Refine the atomic model against the cryo-EM map.

-

Validate the final structure.

-

Lysosomal Catabolism Assay

This protocol describes a method to assess the effect of AP-6 on lysosomal degradation of extracellular proteins.

Materials:

-

Mammalian cells (e.g., HEK293 or a neuronal cell line)

-

DQ™ Green BSA (a self-quenched fluorescent substrate for proteases)

-

AP-6

-

Live-cell imaging microscope or a plate reader capable of fluorescence detection

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate suitable for imaging or plate reader measurements.

-

Compound Treatment: Treat the cells with various concentrations of AP-6 or a vehicle control (DMSO) for a predetermined period (e.g., 1-4 hours).

-

Substrate Loading: Add DQ Green BSA to the cell culture medium at a final concentration of ~10 µg/mL and incubate for 1 hour to allow for endocytosis.

-

Measurement:

-

Microscopy: Wash the cells with fresh medium and image them using a fluorescence microscope. Increased green fluorescence indicates the degradation of DQ Green BSA within the lysosomes.

-

Plate Reader: After incubation, lyse the cells and measure the fluorescence intensity of the lysate using a microplate reader.

-

-

Data Analysis:

-

Quantify the fluorescence intensity per cell or per well.

-

Compare the fluorescence levels in AP-6-treated cells to the vehicle-treated control cells to determine the effect of TMEM175 inhibition on lysosomal catabolic activity.

-

Visualizations

The following diagrams illustrate key concepts related to the action of AP-6 on TMEM175.

Caption: Mechanism of TMEM175 pore blockage by AP-6.

Caption: Workflow for Cryo-EM structure determination of the TMEM175-AP-6 complex.

Caption: Signaling pathways involving TMEM175 and the impact of AP-6 inhibition.

Conclusion

AP-6 is a valuable tool compound for studying the physiological and pathological roles of TMEM175. Its well-characterized pore-blocking mechanism, supported by structural and quantitative data, provides a solid foundation for further investigation into the therapeutic potential of TMEM175 modulation. The detailed experimental protocols and conceptual diagrams presented in this guide are intended to facilitate future research in this promising area of drug discovery.

References

- 1. Discovery of selective inhibitors for the lysosomal Parkinson’s disease channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Selective Inhibitors for the Lysosomal Parkinson's Disease Channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Transmembrane Protein 175, a Lysosomal Ion Channel Related to Parkinson’s Disease [mdpi.com]

- 5. What We Know About TMEM175 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Parkinson’s Disease-risk Protein TMEM175 is a Proton-activated Proton Channel in Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysosomal channel TMEM175 and Parkinson’s disease – ION CHANNEL LIBRARY [ionchannellibrary.com]

- 8. Lysosomal LAMP proteins regulate lysosomal pH by direct inhibition of the TMEM175 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Lysosomal K+ channel TMEM175 promotes apoptosis and aggravates symptoms of Parkinson's disease | EMBO Reports [link.springer.com]

- 11. Lysosomal K+ channel TMEM175 promotes apoptosis and aggravates symptoms of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lysosomal K+ channel TMEM175 promotes apoptosis and aggravates symptoms of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

L-AP6: A Technical Guide to its Impact on Lysosomal Ion Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the compound L-AP6 and its significant impact on lysosomal ion homeostasis. This compound has been identified as a selective inhibitor of the lysosomal potassium and proton channel, Transmembrane Protein 175 (TMEM175), a protein implicated in the pathogenesis of Parkinson's disease. By acting as a pore blocker, this compound modulates the intricate balance of ions within the lysosome, leading to downstream effects on lysosomal catabolism and cellular signaling pathways. This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines key experimental protocols for its study, and visualizes the associated cellular pathways and workflows.

Introduction to this compound and Lysosomal Ion Homeostasis

Lysosomes are critical cellular organelles responsible for the degradation and recycling of macromolecules. Their function is highly dependent on the maintenance of a specific internal environment, characterized by an acidic pH and precise concentrations of various ions, including potassium (K+), protons (H+), and calcium (Ca2+). This delicate balance, known as lysosomal ion homeostasis, is regulated by a variety of ion channels and transporters embedded in the lysosomal membrane.

Transmembrane Protein 175 (TMEM175) is a key player in this process, functioning as a lysosomal K+/H+ channel. Dysregulation of TMEM175 has been linked to neurodegenerative disorders, making it a promising therapeutic target. This compound has emerged as a valuable tool for studying the physiological roles of TMEM175 and for exploring potential therapeutic interventions. It is a selective inhibitor that acts by physically obstructing the ion permeation pathway of the TMEM175 channel.[1][2][3] The acute inhibition of TMEM175 by this compound has been shown to increase lysosomal macromolecule catabolism, highlighting its potential to modulate lysosomal function.[1][2][3][4]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from the study by Oh et al. (2024) on the effects of this compound on TMEM175 and lysosomal function.

Table 1: Inhibitory Activity of this compound on TMEM175

| Parameter | Value | Cell Type/System | Reference |

| IC50 for TMEM175 | ~32 µM | HEK293T cells expressing hTMEM175 | [1] |

| IC50 for hKv3.1 | > 1 mM | HEK293T cells expressing hKv3.1 | [1] |

Table 2: Effect of this compound on Lysosomal Function

| Parameter | Condition | Observation | Cell Type | Reference |

| Lysosomal Catabolic Activity | Treatment with this compound | Increased | Mouse Embryonic Fibroblasts (MEFs) | [1] |

| Macropinocytosis | Treatment with this compound | Accelerated | Mouse Embryonic Fibroblasts (MEFs) | [1] |

| Lysosomal pH | 1-hour treatment with this compound | Dose-dependent increase | Wild-type MEFs | [1] |

| mTORC1 Activity (p70 S6K1 and S6 phosphorylation) | Treatment with this compound | No effect | Not specified | [1] |

Mechanism of Action of this compound

This compound functions as a direct pore blocker of the TMEM175 channel. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds within the pore of the human TMEM175 channel, physically occluding the pathway for ion permeation.[1][2][3] This inhibition is selective for TMEM175 over other potassium channels, such as hKv3.1.[1]

The binding of this compound induces a conformational change in the TMEM175 channel, stabilizing it in a non-conductive state. This blockage of K+ and H+ flux across the lysosomal membrane directly impacts the lysosomal membrane potential and pH. The acute inhibition of TMEM175 by this compound leads to an increase in lysosomal catabolic activity, suggesting a complex interplay between ion homeostasis and the degradative capacity of the lysosome.[1][2][3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: this compound inhibits the TMEM175 channel, altering lysosomal ion flux and pH, which in turn increases lysosomal catabolism.

Experimental Workflow for Assessing this compound Activity

The diagram below outlines a typical experimental workflow to investigate the effects of this compound.

Caption: A generalized workflow for characterizing the effects of this compound on cellular and lysosomal functions.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Whole-Cell Patch Clamp for TMEM175 Inhibition

-

Objective: To measure the inhibitory effect of this compound on TMEM175 channel activity.

-

Cell Line: HEK293T cells transiently expressing human TMEM175.

-

Procedure:

-

Culture HEK293T cells and transfect with a plasmid encoding human TMEM175.

-

Perform whole-cell patch-clamp recordings 24-48 hours post-transfection.

-

Use an internal solution containing (in mM): 150 CsCl, 10 HEPES, 1 EGTA, adjusted to pH 7.2 with CsOH.

-

Use an external solution containing (in mM): 150 NaCl, 2 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Obtain a whole-cell recording configuration and apply a series of voltage steps to elicit TMEM175 currents.

-

Perfuse the cells with varying concentrations of this compound in the external solution.

-

Record the current inhibition at each concentration.

-

Calculate the IC50 value by fitting the dose-response curve to a Hill equation.[1]

-

Fluorescence-Based Liposome Flux Assay

-

Objective: To assess the ability of this compound to block ion flux through reconstituted TMEM175 channels.

-

Materials: Purified TMEM175 protein, liposomes, ACMA (9-amino-6-chloro-2-methoxyacridine) dye, CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

-

Procedure:

-

Reconstitute purified TMEM175 into liposomes containing a high concentration of KCl.

-

Dilute the proteoliposomes into a solution containing NaCl and the pH-sensitive fluorescent dye ACMA.

-

Add the proton ionophore CCCP to create a proton gradient that drives K+ efflux through TMEM175.

-

Monitor the quenching of ACMA fluorescence, which corresponds to proton influx coupled to K+ efflux.

-

Perform the assay in the presence of varying concentrations of this compound.

-

Measure the rate of fluorescence quenching to determine the extent of inhibition.[1]

-

Lysosomal pH Measurement

-

Objective: To determine the effect of this compound on lysosomal pH.

-

Cell Line: Mouse Embryonic Fibroblasts (MEFs).

-

Reagent: LysoSensor™ Green DND-189 or a ratiometric lysosomal pH indicator.

-

Procedure:

-

Plate MEFs in a suitable imaging dish.

-

Load the cells with the lysosomal pH indicator according to the manufacturer's instructions.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).

-

Acquire fluorescence images using a fluorescence microscope.

-

If using a ratiometric probe, calculate the ratio of fluorescence intensities at two different wavelengths.

-

Generate a calibration curve by treating cells with buffers of known pH in the presence of an ionophore like nigericin.

-

Quantify the changes in lysosomal pH in this compound-treated cells compared to control cells.[1]

-

Macropinocytosis Assay

-

Objective: To measure the effect of this compound on the uptake and degradation of extracellular material by macropinocytosis.

-

Cell Line: Mouse Embryonic Fibroblasts (MEFs).

-

Reagent: DQ™ Red BSA, a self-quenched substrate that fluoresces upon proteolytic degradation.

-

Procedure:

-

Plate MEFs in a multi-well plate.

-

Pre-treat the cells with this compound or a vehicle control for a specified time.

-

Add DQ™ Red BSA to the cell culture medium.

-

Incubate the cells to allow for uptake and degradation of the DQ™ Red BSA within the lysosomes.

-

Measure the increase in fluorescence intensity over time using a plate reader or fluorescence microscope.

-

Compare the rate of fluorescence increase in this compound-treated cells to control cells to determine the effect on macropinocytosis.[1]

-

Conclusion

This compound is a potent and selective inhibitor of the lysosomal ion channel TMEM175. Its ability to modulate lysosomal ion homeostasis provides a valuable tool for dissecting the intricate roles of this channel in cellular physiology and disease. The findings that this compound can enhance lysosomal catabolic activity open up new avenues for therapeutic strategies targeting lysosomal dysfunction in neurodegenerative diseases like Parkinson's. Further research into the long-term effects of TMEM175 inhibition and the downstream consequences of altered lysosomal ion homeostasis is warranted to fully elucidate the therapeutic potential of this compound and similar compounds.

References

- 1. Discovery of selective inhibitors for the lysosomal Parkinson’s disease channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Selective Inhibitors for the Lysosomal Parkinson's Disease Channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Investigating the Physiological Roles of TMEM175 with L-AP6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane protein 175 (TMEM175) is a lysosomal ion channel that has emerged as a critical player in cellular homeostasis and a promising therapeutic target for neurodegenerative disorders, particularly Parkinson's disease. This technical guide provides an in-depth overview of the physiological roles of TMEM175 and the utility of the selective inhibitor, L-AP6, in elucidating these functions. This document details quantitative data, experimental protocols, and key signaling pathways associated with TMEM175, offering a comprehensive resource for researchers in the field.

Physiological Roles of TMEM175

TMEM175 is a unique lysosomal potassium (K+) and proton (H+) channel that plays a vital role in maintaining the intricate balance of the lysosomal environment.[1][2][3] Its primary functions include:

-

Regulation of Lysosomal pH: TMEM175 is essential for maintaining the acidic pH of lysosomes, which is critical for the optimal activity of various hydrolytic enzymes.[2][4] It is believed to mediate a proton leak, preventing lysosomal hyper-acidification.[4]

-

Maintenance of Lysosomal Membrane Potential: By conducting potassium ions, TMEM175 helps establish and maintain the electrical potential across the lysosomal membrane.[3]

-

Autophagy and Lysosome-Autophagosome Fusion: TMEM175 is implicated in the process of autophagy, the cellular "recycling" system. It influences the fusion of autophagosomes with lysosomes, a crucial step for the degradation of cellular waste.[2][3]

-

Mitochondrial Function: Emerging evidence suggests a link between TMEM175 and mitochondrial health. Its dysfunction can lead to impaired mitochondrial respiration.[2][5]

-

Apoptosis: TMEM175 is involved in programmed cell death, or apoptosis, and is regulated by key apoptotic proteins like Bcl-2.[1][3][6]

Given its central role in these fundamental cellular processes, dysregulation of TMEM175 has been strongly linked to the pathogenesis of Parkinson's disease, where lysosomal dysfunction is a key hallmark.[2][4]

This compound: A Selective Inhibitor of TMEM175

The study of TMEM175's physiological roles has been significantly advanced by the development of selective inhibitors. This compound has been identified as a selective inhibitor of TMEM175, acting as a pore blocker to occlude the ion permeation pathway.[6] This makes this compound an invaluable tool for dissecting the specific contributions of TMEM175 to various cellular functions.

Quantitative Data on TMEM175 Inhibition

The following table summarizes the inhibitory activity of this compound and another selective inhibitor, 2-phenylpyridin-4-ylamine (2-PPA), on human TMEM175.

| Inhibitor | Target | Assay Condition | IC50 Value | Reference |

| This compound | Human TMEM175 | Proton Flux (pH 4.5) | ~170 µM | [6] |

| Human TMEM175 | Potassium Flux (neutral pH) | ~141 µM | [6] | |

| 2-PPA | Human TMEM175 | Proton Flux (pH 4.5) | ~30 µM | [6] |

| Human TMEM175 | Potassium Flux (neutral pH) | ~32 µM | [6] |

Key Signaling Pathways Involving TMEM175

TMEM175 function is modulated by and integrated into several key signaling pathways within the cell.

This diagram illustrates the regulation of TMEM175 by AKT and Bcl-2 and its subsequent influence on key cellular processes.

Experimental Protocols

Detailed methodologies for key experiments used to investigate the physiological roles of TMEM175 are provided below.

Lysosomal pH Measurement using LysoSensor Dyes

Objective: To quantify the pH of lysosomes in living cells.

Materials:

-

LysoSensor™ Green DND-189 or LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)

-

Confocal microscope

-

Live-cell imaging chamber

-

MES buffer (for calibration)

-

Monensin and Nigericin (for calibration)

Protocol:

-

Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Incubate cells with 1 µM LysoSensor™ dye in culture medium for 30-60 minutes at 37°C.[7]

-

Washing: Gently wash the cells with pre-warmed PBS to remove excess dye.

-

Imaging: Immediately image the cells using a confocal microscope.

-

For LysoSensor™ Green DND-189, use excitation/emission wavelengths appropriate for the dye.

-

For the ratiometric dye LysoSensor™ Yellow/Blue DND-160, acquire images at two different emission wavelengths (e.g., blue and yellow channels).[8]

-

-

Calibration Curve (for ratiometric dyes):

-

Prepare a series of MES buffers with known pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0).

-

Treat dye-loaded cells with a mixture of 10 µM monensin and 10 µM nigericin in the different pH buffers to equilibrate the lysosomal pH with the external buffer pH.

-

Acquire images and measure the fluorescence intensity ratio at the two emission wavelengths for each pH.

-

Plot the ratio against the pH to generate a calibration curve.

-

-

Data Analysis:

-

Measure the fluorescence intensity (or ratio) in the lysosomes of experimental cells.

-

Determine the lysosomal pH by interpolating the measured values on the calibration curve.

-

Autophagy Flux Assay using LC3 Western Blotting

Objective: To measure the rate of autophagic degradation (autophagic flux).

Materials:

-

Primary antibody against LC3 (recognizing both LC3-I and LC3-II)

-

Secondary HRP-conjugated antibody

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Protein lysis buffer

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Cell Treatment: Treat cells with the experimental compound (e.g., this compound) in the presence and absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of treatment).[9] Include appropriate vehicle controls.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with the primary anti-LC3 antibody, followed by the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-I and LC3-II.

-

Autophagic flux is determined by the difference in the amount of LC3-II that accumulates in the presence versus the absence of the lysosomal inhibitor. An increase in this difference indicates an increase in autophagic flux.[9]

-

Mitochondrial Respiration Assay using Seahorse XF Analyzer

Objective: To measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.

Materials:

-

Seahorse XF Cell Mito Stress Test Kit (Agilent Technologies)

-

Seahorse XFe96 or similar analyzer

-

Seahorse XF cell culture microplates

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density.

-

Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO2 incubator at 37°C for 1 hour.[10]

-

Mito Stress Test:

-

Load the sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, and Rotenone/Antimycin A) according to the manufacturer's instructions.

-

Place the cell plate in the Seahorse analyzer and initiate the assay.

-

-

Data Acquisition: The analyzer will sequentially inject the compounds and measure the OCR at baseline and after each injection.

-

Data Analysis:

-

The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Compare these parameters between control and this compound-treated cells to assess the impact on mitochondrial respiration.

-